molecular formula C19H17ClF6N2O5S B2699829 N-(2-{[(2-chlorophenyl)sulfonyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide CAS No. 338404-60-7

N-(2-{[(2-chlorophenyl)sulfonyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide

Cat. No.: B2699829
CAS No.: 338404-60-7
M. Wt: 534.85
InChI Key: UPGUJBJVCUXPOL-UHFFFAOYSA-N
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Description

N-(2-{[(2-chlorophenyl)sulfonyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide is a useful research compound. Its molecular formula is C19H17ClF6N2O5S and its molecular weight is 534.85. The purity is usually 95%.
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Biological Activity

N-(2-{[(2-chlorophenyl)sulfonyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological contexts, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Sulfonamide group : Known for its antibacterial properties.
  • Trifluoroethoxy moieties : These contribute to lipophilicity and may enhance membrane permeability.
  • Chlorophenyl substituent : Potentially involved in receptor interactions.

Molecular Formula

The molecular formula is not explicitly provided in the search results but can be inferred from the chemical name.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, research on related compounds indicates significant activity against human adenovirus (HAdV) infections. A comparative study noted that certain derivatives exhibited selectivity indexes greater than 100 and low micromolar potency against HAdV, suggesting that modifications in the sulfonamide structure could enhance antiviral efficacy .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of viral replication : Similar compounds have been shown to interfere with the DNA replication process of viruses.
  • Cellular toxicity : Evaluations of cytotoxicity reveal that some derivatives maintain low toxicity while exhibiting potent antiviral effects. For example, one derivative showed an IC50 of 0.27 μM against HAdV with a CC50 of 156.8 μM .

Study 1: Antiviral Efficacy

A study focused on a series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues reported that modifications similar to those found in this compound resulted in enhanced antiviral activity against HAdV. The findings suggested that specific structural features significantly impact both potency and selectivity .

Study 2: Toxicological Assessment

Toxicological evaluations of related sulfonamide derivatives indicated a favorable safety profile. In vivo studies demonstrated a maximum tolerated dose significantly higher than the effective doses required for antiviral activity, suggesting a wide therapeutic window .

Data Summary Table

PropertyValue/Observation
Chemical Name This compound
CAS Number Not provided
Antiviral Activity (IC50) ~0.27 μM against HAdV
Cytotoxicity (CC50) ~156.8 μM
Selectivity Index >100
Therapeutic Window Wide (based on related compounds)

Properties

IUPAC Name

N-[2-[(2-chlorophenyl)sulfonylamino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClF6N2O5S/c20-14-3-1-2-4-16(14)34(30,31)28-8-7-27-17(29)13-9-12(32-10-18(21,22)23)5-6-15(13)33-11-19(24,25)26/h1-6,9,28H,7-8,10-11H2,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGUJBJVCUXPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCCNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClF6N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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